molecular formula C14H9ClO B184987 2-(4-Chlorophenyl)-1-benzofuran CAS No. 39195-66-9

2-(4-Chlorophenyl)-1-benzofuran

Cat. No. B184987
CAS RN: 39195-66-9
M. Wt: 228.67 g/mol
InChI Key: PRWRIKBNUNAGTF-UHFFFAOYSA-N
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Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, which can provide valuable information about its properties and potential uses.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Structural and Crystallographic Analysis

Studies have focused on the structural and crystallographic analysis of benzofuran derivatives, including those related to "2-(4-Chlorophenyl)-1-benzofuran". These analyses provide insights into the molecular configurations, orientations, and interactions within crystals. For instance, the orientation of the 4-chlorophenyl ring in relation to the benzofuran ring has been a point of interest, with angles ranging from perpendicular to nearly parallel, influencing the molecular packing and intermolecular interactions within the crystal lattice. Such structural details are crucial for understanding the physical properties and potential applications of these compounds in materials science (Choi, Seo, Son, & Lee, 2010; Choi, Seo, Son, & Lee, 2010).

Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives, including those with the "2-(4-Chlorophenyl)-1-benzofuran" moiety, has been explored for their potential applications in pharmaceuticals and materials science. Efficient synthetic routes have been developed for the construction of various benzofuran derivatives, highlighting the versatility and practicality of these compounds. Notably, the synthesis of benzofuran derivatives as β-amyloid aggregation inhibitors showcases their potential in therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's (Choi, Seo, Son, & Kang, 2003).

Antioxidant Properties

The antioxidant properties of benzofuranone derivatives, closely related to "2-(4-Chlorophenyl)-1-benzofuran", have been studied, revealing their potential as effective hydrogen-atom-donating antioxidants. These studies suggest the utility of these compounds in preventing oxidative stress, which is linked to various chronic diseases and aging processes (Zhu, Zhou, Wang, Li, & Jing, 2011).

Catalysis and Organic Synthesis

Research has also explored the use of related benzofuran compounds in catalysis and organic synthesis, particularly in the construction of complex organic molecules. Tandem annulation processes and palladium-catalyzed reactions have been developed to efficiently synthesize 2,3-difunctionalized benzofuran derivatives. These methodologies underscore the significance of benzofuran derivatives in synthetic chemistry, offering routes to a wide array of structurally diverse molecules with potential applications ranging from pharmaceuticals to materials science (Li, Zhu, Yang, Zhang, Wu, & Jiang, 2015).

Safety And Hazards

This would involve studying any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or ways to improve its synthesis.


properties

IUPAC Name

2-(4-chlorophenyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWRIKBNUNAGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402460
Record name 2-(4-chlorophenyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)benzofuran

CAS RN

39195-66-9
Record name 2-(4-chlorophenyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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